Isopropyltriphenylphosphonium bromide

Wittig olefination alkene geometry gem-disubstituted alkene synthesis

Isopropyltriphenylphosphonium bromide (ITPB) is a quaternary phosphonium salt with the formula [C21H22P]+Br−, featuring a central phosphorus atom bonded to three phenyl groups and one isopropyl group. It is a white to light yellow crystalline solid with a melting point of 240–244 °C and a commercial purity specification of ≥98.0% (HPLC, nonaqueous titration).

Molecular Formula C21H22BrP
Molecular Weight 385.3 g/mol
CAS No. 1530-33-2
Cat. No. B135833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyltriphenylphosphonium bromide
CAS1530-33-2
SynonymsIsopropyltriphenylphosphonium Bromide;  (1-Methylethyl)triphenyl-phosphonium Bromide;  Isopropyltriphenylphosphonium Bromide;  (1-Methylethyl)triphenylphosphonium Bromide;  NSC 113130
Molecular FormulaC21H22BrP
Molecular Weight385.3 g/mol
Structural Identifiers
SMILESCC(C)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
InChIInChI=1S/C21H22P.BrH/c1-18(2)22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-18H,1-2H3;1H/q+1;/p-1
InChIKeyHSOZCYIMJQTYEX-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isopropyltriphenylphosphonium Bromide (CAS 1530-33-2): A Quaternary Phosphonium Salt for Wittig Olefination and Phase-Transfer Catalysis


Isopropyltriphenylphosphonium bromide (ITPB) is a quaternary phosphonium salt with the formula [C21H22P]+Br−, featuring a central phosphorus atom bonded to three phenyl groups and one isopropyl group . It is a white to light yellow crystalline solid with a melting point of 240–244 °C and a commercial purity specification of ≥98.0% (HPLC, nonaqueous titration) . ITPB serves as a precursor to non-stabilized phosphonium ylides for Wittig olefination reactions, specifically installing isopropylidene (=C(CH3)2) moieties onto carbonyl substrates. The compound crystallizes as a monohydrate (C21H22P+·Br−·H2O) belonging to a family of phase-transfer catalysts [1].

Why Alkyltriphenylphosphonium Salts Cannot Be Interchanged: Structural and Reactivity Differentiation of Isopropyltriphenylphosphonium Bromide


Alkyltriphenylphosphonium bromides appear interchangeable at first glance—differing only in the length or branching of a single alkyl substituent. In practice, however, the alkyl group governs three critical attributes that render generic substitution scientifically unsound: (i) the specific alkene geometry installed upon Wittig olefination (isopropylidene vs. methylene, ethylidene, or n-butylidene) ; (ii) the thermal decomposition pathway—isopropyl esters react via base-mediated ylide formation, whereas methyl esters undergo direct halide nucleophilic attack, leading to different side-product profiles [1]; and (iii) the solid-state hydration behavior—ITPB crystallizes as a monohydrate with a defined O–H⋯Br and O–H⋯O hydrogen-bond network that directly influences its water solubility and phase-transfer catalytic competence [2]. Substituting methyl-, ethyl-, or n-butyltriphenylphosphonium bromide for ITPB would therefore alter not only the reaction product identity but also the thermal stability profile and the biphasic catalytic performance.

Quantitative Evidence Guide: Measurable Differentiation of Isopropyltriphenylphosphonium Bromide vs. Closest Analogs


Exclusive Isopropylidene (=C(CH3)2) Installation via Wittig Olefination: Structural Outcome Not Achievable with Linear Alkyl Analogs

The isopropyl substituent on the phosphonium center yields an ylide that transfers an isopropylidene (=C(CH3)2) group to carbonyl electrophiles. This outcome is structurally exclusive: methyltriphenylphosphonium bromide yields terminal methylene (=CH2) alkenes, ethyltriphenylphosphonium bromide yields ethylidene (=CHCH3) alkenes, and n-butyltriphenylphosphonium bromide yields n-butylidene (=CH(CH2)2CH3) alkenes . No linear alkyl phosphonium salt can produce a gem-disubstituted alkene. The isopropylidene moiety is critical in natural product synthesis; for instance, Wittig olefination of a 24-aldehyde sterol intermediate with isopropyltriphenylphosphonium iodide installed the Δ24 isopropylidene side chain en route to 3β-acetoxy-5α-cholesta-8(14),24-dien-15-one, a key precursor to potent cholesterol metabolism regulators [1].

Wittig olefination alkene geometry gem-disubstituted alkene synthesis

Divergent Thermal Decomposition Pathway: Isopropyl Ester Reacts via Base-Mediated Ylide Formation vs. Direct Halide Attack for Methyl Ester

Castañeda et al. (2008) conducted thermolyses of molten triphenylphosphonium alkyl ester bromides (alkyl = methyl, ethyl, isopropyl, t-butyl) at 130 and 225 °C [1]. The methyl ester undergoes initial attack of the halide ion on the methyl carbon, generating methyl halide and ylid Ph3P=CH2. In contrast, the isopropyl ester reacts with the halide ion acting as a base, giving ylid Ph3P=CH2 via deprotonation rather than nucleophilic substitution, which can then be protonated by HX or undergo transylidation. This mechanistic divergence means that under thermal stress, ITPB produces a different distribution of decomposition products compared to the methyl analog, with implications for reagent storage stability and side-reaction profiles in high-temperature Wittig protocols [1].

thermal stability decomposition mechanism phosphonium salt thermolysis

Superior Thermal Stability: Melting Point 240–244 °C vs. Ethyl Analog 203–210 °C and Methyl Analog 230–234 °C

Commercial specifications from TCI indicate a melting point of 240.0–244.0 °C for isopropyltriphenylphosphonium bromide . This is approximately 30–37 °C higher than ethyltriphenylphosphonium bromide (203–210 °C; TCI specification 206.0–210.0 °C) and approximately 6–10 °C higher than methyltriphenylphosphonium bromide (230–234 °C, literature value) . The higher melting point of ITPB reflects stronger crystal lattice stabilization, consistent with the intermolecular C–H⋯Br and O–H⋯Br contacts identified in its monohydrate crystal structure [1]. Higher melting point correlates with lower vapor pressure and reduced susceptibility to thermal degradation during prolonged ambient storage, particularly in non-climate-controlled laboratory environments.

thermal stability melting point storage stability

Defined Monohydrate Crystal Structure with Hydrogen-Bond Network Underpinning Water Solubility and Phase-Transfer Function

Wang et al. (2011) determined the single-crystal X-ray structure of ITPB monohydrate (C21H22P+·Br−·H2O, orthorhombic, P212121, a = 9.078 Å, b = 13.043 Å, c = 17.755 Å, V = 2102.3 ų, Z = 4, R = 0.049) [1]. The structure reveals two half-occupied water molecules connected by strong O–H⋯O hydrogen bonds and linked to the bromide anion by short O–H⋯Br contacts. The P1–C19 bond to the isopropyl group [1.818(3) Å] is measurably longer than the P1–Cphenyl bonds [1.789(4)–1.806(4) Å], confirming the Csp3–Psp3 character of the isopropyl attachment versus the Csp2–Psp3 character of the phenyl attachments. The authors explicitly classify this compound as belonging to a family of phase-transfer catalysts whose water solubility arises from hydrophobic hydration [1]. In contrast, tetraphenylphosphonium bromide (Alcock et al., 1985) lacks the monohydrate water network and has measurably different P–C bond distances [1.801(3) Å for all four equivalent P–Cphenyl bonds], highlighting the structural consequence of replacing one phenyl with isopropyl.

crystal structure phase-transfer catalysis water solubility hydrogen bonding

Counterion Impact: Bromide Salt Melting Point 240–244 °C vs. Iodide Salt 194–197 °C

The bromide salt ITPB (CAS 1530-33-2) exhibits a melting point of 240.0–244.0 °C , whereas the corresponding iodide salt, isopropyltriphenylphosphonium iodide (CAS 24470-78-8), melts at 194–197 °C (lit.) . This approximately 43–50 °C difference is attributable to the stronger Coulombic lattice energy of the smaller bromide anion and the distinct hydrogen-bonding network in the bromide monohydrate [1]. The bromide salt is hygroscopic and light-sensitive, requiring storage under inert gas at <15 °C ; the iodide salt is specified for Wittig and cyclopropanation reactions and is the more commonly cited reagent in sterol and natural product syntheses . Selection between bromide and iodide counterions thus involves a trade-off: the bromide offers higher thermal robustness and potentially longer shelf-life, while the iodide is more extensively validated in published synthetic protocols.

counterion effect thermal stability solubility reactivity

Synthesis Accessibility: ~92% Yield at Ambient Pressure vs. Methyl Analog Requiring Pressure Vessels

ITPB can be synthesized by reacting triphenylphosphine with 2-bromopropane (isopropyl bromide, bp 59 °C) in an organic solvent at ambient pressure, with reported yields of approximately 92% . In contrast, the synthesis of methyltriphenylphosphonium bromide conventionally requires heating triphenylphosphine with methyl bromide (bp 2 °C) in a sealed pressure vessel at temperatures ≥50 °C to achieve a reasonable reaction rate, as documented in US Patent 3,334,144A [1]. The patent explicitly states that 'the manipulative difficulties of handling reactions in pressure vessels such as autoclaves make this procedure inconvenient' and proposes an alternative route using dibromomethane specifically to circumvent this limitation for the methyl analog. The isopropyl analog, by virtue of the higher boiling point of 2-bromopropane, avoids this pressure-vessel constraint entirely, enabling safer and more scalable laboratory and pilot-plant synthesis.

synthesis efficiency process safety scalability ambient pressure synthesis

Optimal Application Scenarios for Isopropyltriphenylphosphonium Bromide Based on Quantitative Differentiation Evidence


Wittig Olefination for Installation of Isopropylidene (=C(CH3)2) Groups in Natural Product and Pharmaceutical Synthesis

ITPB is the reagent of choice when a synthetic route requires installation of a gem-disubstituted isopropylidene alkene. As documented in sterol chemistry, Wittig reaction of isopropyltriphenylphosphonium iodide with a 24-aldehyde sterol intermediate constructed the Δ24 isopropylidene side chain of 3β-acetoxy-5α-cholesta-8(14),24-dien-15-one, a precursor to nanomolar-potency inhibitors of HMG-CoA reductase [1]. Similar isopropylidene installation strategies are employed in the total synthesis of heliananes, curcuphenol/elvirol fungicidal analogs, and chrysanthemic acid precursors . In all such cases, methyl-, ethyl-, or n-butyltriphenylphosphonium salts cannot substitute because they would deliver the wrong alkene geometry. This scenario is supported by the class-level structural outcome evidence (Evidence Item 1).

Phase-Transfer Catalysis in Biphasic Liquid–Liquid Reaction Systems Requiring Water-Soluble Quaternary Phosphonium Salts

The structurally confirmed monohydrate form of ITPB, with its O–H⋯Br and O–H⋯O hydrogen-bond network [2], provides the water solubility necessary for phase-transfer catalysis (PTC). The crystal structure paper explicitly classifies ITPB among quaternary phosphonium salts that function as PTCs due to their ease of dissolution in water and hydrophobic hydration characteristics [2]. In biphasic systems where the phosphonium cation must shuttle anionic reactants from the aqueous to the organic phase, ITPB offers a structurally characterized, commercially available option. This application is directly supported by the monohydrate crystal structure evidence (Evidence Item 4) and the compound's documented PTC classification.

High-Temperature or Long-Duration Wittig Protocols Where Thermal Stability of the Phosphonium Salt Is Critical

For Wittig or related olefination reactions conducted at elevated temperatures or extended reaction times, ITPB's melting point of 240–244 °C and its distinct thermal decomposition pathway—proceeding via base-mediated ylide formation rather than direct halide attack [3]—provide a measurable thermal stability advantage over the ethyl analog (mp 203–210 °C) and the iodide salt (mp 194–197 °C). The Castañeda et al. (2008) study shows that isopropyl esters follow a different initial thermolysis mechanism than methyl esters at 130–225 °C, which may translate to a different side-product profile in high-temperature Wittig reactions [3]. This application scenario is supported by the melting point comparison (Evidence Item 3), thermal decomposition pathway (Evidence Item 2), and counterion comparison (Evidence Item 5).

Laboratory-Scale and Pilot-Plant Synthesis Where Pressure-Vessel Constraints Must Be Avoided

ITPB is synthesized from triphenylphosphine and 2-bromopropane at ambient pressure in approximately 92% yield . This contrasts with methyltriphenylphosphonium bromide, whose conventional synthesis using methyl bromide (bp 2 °C) requires a sealed pressure vessel at ≥50 °C [4]. For laboratories lacking autoclave infrastructure, or for process development where pressure reactions introduce safety and capital cost concerns, ITPB offers a more accessible and scalable synthetic entry into the triphenylphosphonium salt family. This application scenario is directly supported by the synthesis accessibility evidence (Evidence Item 6).

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